molecular formula C22H27N3O4 B2558656 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1235048-42-6

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2558656
CAS No.: 1235048-42-6
M. Wt: 397.475
InChI Key: MRIFQQHSACIIRQ-UHFFFAOYSA-N
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Description

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

    Formation of the piperidine derivative: The starting material, 4-hydroxypiperidine, undergoes a reaction with an appropriate acylating agent to form the 2-oxoethyl derivative.

    Coupling with phenyl derivative: The 2-oxoethyl piperidine derivative is then coupled with a phenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a different substituent on the benzyl ring.

    1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine substituent on the benzyl ring.

Uniqueness

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-20-8-4-17(5-9-20)15-23-22(28)24-18-6-2-16(3-7-18)14-21(27)25-12-10-19(26)11-13-25/h2-9,19,26H,10-15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIFQQHSACIIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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